Ladanetin-6-O-|A-D-glucopyranoside
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Overview
Description
Ladanetin-6-O-|A-D-glucopyranoside is an active flavonoid compound known for its antioxidative properties. It is derived from plants, particularly from the Labiatae family, such as Dracocephalum tanguticum . This compound has garnered attention for its potential cardioprotective effects and its ability to scavenge reactive oxygen species .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ladanetin-6-O-|A-D-glucopyranoside typically involves the extraction of flavonoids from plant sources. The process includes:
Extraction: The plant material is subjected to solvent extraction using solvents like methanol or ethanol.
Isolation: The crude extract is then purified using chromatographic techniques such as column chromatography.
Characterization: The isolated compound is characterized using spectroscopic methods like NMR and mass spectrometry to confirm its structure.
Industrial Production Methods
Industrial production of this compound follows similar extraction and purification processes but on a larger scale. The use of advanced chromatographic techniques and automated extraction systems enhances the efficiency and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
Ladanetin-6-O-|A-D-glucopyranoside undergoes various chemical reactions, including:
Oxidation: The compound exhibits antioxidative properties, indicating its ability to undergo oxidation reactions.
Reduction: It can participate in reduction reactions, particularly in scavenging reactive oxygen species.
Substitution: The glucopyranoside moiety can undergo substitution reactions under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.
Reduction: Reducing agents like sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include various oxidized and reduced derivatives of this compound, which retain the core flavonoid structure .
Scientific Research Applications
Ladanetin-6-O-|A-D-glucopyranoside has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study flavonoid chemistry and antioxidative mechanisms.
Biology: The compound’s antioxidative properties make it a valuable tool in studying oxidative stress and its effects on biological systems.
Industry: It is used in the development of nutraceuticals and functional foods due to its health benefits.
Mechanism of Action
Ladanetin-6-O-|A-D-glucopyranoside exerts its effects primarily through its antioxidative properties. It scavenges reactive oxygen species, thereby reducing oxidative stress in cells. The compound interacts with various molecular targets, including metabolic enzymes and proteases, and modulates pathways such as NF-κB, which is involved in inflammation and immune responses .
Comparison with Similar Compounds
Similar Compounds
Quercetin: Another flavonoid with strong antioxidative properties.
Kaempferol: Known for its anti-inflammatory and antioxidative effects.
Luteolin: Exhibits similar cardioprotective and antioxidative properties.
Uniqueness
Ladanetin-6-O-|A-D-glucopyranoside is unique due to its specific glucopyranoside moiety, which enhances its solubility and bioavailability compared to other flavonoids. This structural feature makes it particularly effective in scavenging reactive oxygen species and providing cardioprotective effects .
Properties
Molecular Formula |
C22H22O11 |
---|---|
Molecular Weight |
462.4 g/mol |
IUPAC Name |
5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-6-[(3R,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one |
InChI |
InChI=1S/C22H22O11/c1-30-14-7-13-16(11(25)6-12(31-13)9-2-4-10(24)5-3-9)18(27)21(14)33-22-20(29)19(28)17(26)15(8-23)32-22/h2-7,15,17,19-20,22-24,26-29H,8H2,1H3/t15-,17+,19?,20-,22?/m1/s1 |
InChI Key |
JSUJHPSAVAWXEN-OJQIEBENSA-N |
Isomeric SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4[C@@H](C([C@H]([C@H](O4)CO)O)O)O |
Canonical SMILES |
COC1=C(C(=C2C(=C1)OC(=CC2=O)C3=CC=C(C=C3)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Origin of Product |
United States |
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